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Compound of Interest

Compound Name: 7-Hydroxy-3,4-dihydrocarbostyril

Cat. No.: B194367

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxy-3,4-dihydrocarbostyril, also known as 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, is
a key intermediate in the synthesis of the atypical antipsychotic drug aripiprazole.
Understanding its molecular structure, electronic properties, and spectroscopic characteristics
is crucial for optimizing synthetic routes and for the rational design of new derivatives with
potential therapeutic applications. While extensive experimental data exists, this technical
guide focuses on the theoretical and computational approaches that can be used to investigate
the properties of this molecule at a quantum mechanical level. This guide will serve as a
comprehensive resource for researchers interested in applying computational chemistry
methods to study 7-Hydroxy-3,4-dihydrocarbostyril and related compounds.

Molecular Structure and Properties

7-Hydroxy-3,4-dihydrocarbostyril possesses a bicyclic structure consisting of a benzene ring
fused to a dihydropyridinone ring, with a hydroxyl group substituted on the benzene ring. Its
fundamental properties are summarized in the table below.
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Property Value

Molecular Formula CoHoNO:2

Molecular Weight 163.17 g/mol

CAS Number 22246-18-0

IUPAC Name 7-hydroxy-3,4-dihydro-1H-quinolin-2-one

Experimental Spectroscopic Data

Experimental spectroscopic data provides a benchmark for theoretical calculations. The

following tables summarize the available experimental Fourier-transform infrared (FTIR) and

proton nuclear magnetic resonance (*H NMR) data for 7-Hydroxy-3,4-dihydrocarbostyril.

Table 1: Experimental FTIR Spectral Data[1]

Wavenumber (cm~?)

Assignment (Tentative)

~3400 O-H stretching

~3200 N-H stretching

~1680 C=0 stretching (amide)
~1600-1450 Aromatic C=C stretching
~1300 C-N stretching

~1250 C-0O stretching (phenol)

Note: The assignments are tentative and would be more definitively confirmed through

theoretical vibrational analysis.

Table 2: Experimental *H NMR Spectral Data[1]
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Chemical Shift o . Assighment
Multiplicity Integration .

(ppm) (Tentative)
~9.5 S 1H -OH

~8.5 S 1H -NH

~7.0 d 1H Aromatic CH
~6.5 dd 1H Aromatic CH
~6.4 d 1H Aromatic CH

-CH:- (adjacent to
C=0)

-CH:- (adjacent to

aromatic ring)

Note: The chemical shifts and multiplicities are approximate and can vary depending on the
solvent and experimental conditions. Definitive assignment is best achieved by combining
experimental data with theoretical calculations.

Theoretical and Computational Protocols

To gain deeper insight into the molecular properties and to accurately assign spectroscopic
features, quantum chemical calculations are invaluable. The following protocols outline the
recommended computational methodologies for studying 7-Hydroxy-3,4-dihydrocarbostyril.

I. Geometry Optimization and Vibrational Analysis

A crucial first step in any theoretical study is to determine the molecule's most stable three-
dimensional structure. This is followed by a frequency calculation to predict the vibrational
spectrum (FTIR and Raman).

Protocol:

o Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is
recommended.
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e Method: Density Functional Theory (DFT) is a robust and widely used method for molecules
of this size. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common
and reliable choice.[2][3]

o Basis Set: A Pople-style basis set such as 6-311++G(d,p) is recommended to provide a good
balance between accuracy and computational cost. The inclusion of diffuse functions (++)
and polarization functions (d,p) is important for accurately describing the electronic structure,
especially the lone pairs and pi systems.[2][3]

e Procedure:

[¢]

Construct the initial 3D structure of 7-Hydroxy-3,4-dihydrocarbostyril.
o Perform a geometry optimization calculation using the chosen DFT method and basis set.

o Once the optimization has converged, perform a frequency calculation at the same level of
theory. The absence of imaginary frequencies will confirm that the optimized structure is a
true minimum on the potential energy surface.

o The output of the frequency calculation will provide the theoretical vibrational frequencies,
which can be compared with the experimental FTIR data. A scaling factor (typically around
0.96-0.98 for B3LYP) may be applied to the calculated frequencies to improve agreement
with experimental values.[3]

II. NMR Chemical Shift Calculation

Theoretical calculation of NMR chemical shifts is a powerful tool for the definitive assignment of
experimental NMR spectra.

Protocol:

» Software: A quantum chemistry software package with NMR calculation capabilities (e.g.,
Gaussian).

e Method: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for
calculating NMR chemical shifts. This should be performed using a DFT functional, with
B3LYP being a suitable choice.
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o Basis Set: A basis set such as 6-311++G(d,p) is generally adequate for good results.

e Procedure:

o Use the optimized geometry of 7-Hydroxy-3,4-dihydrocarbostyril obtained from the
protocol above.

o Perform a GIAO NMR calculation at the chosen level of theory.
o The output will provide the absolute isotropic shielding values for each nucleus.

o To obtain the chemical shifts, the calculated shielding values are typically referenced
against the calculated shielding of a standard compound (e.g., Tetramethylsilane - TMS) at
the same level of theory, using the equation: 8 _sample = o_TMS - o_sample.

Visualizations

Visual representations are essential for understanding complex relationships and workflows in
computational chemistry.
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Caption: A typical workflow for the theoretical study of a small molecule.
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Caption: Relationship of 7-Hydroxy-3,4-dihydrocarbostyril to Aripiprazole.
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Conclusion

The theoretical study of 7-Hydroxy-3,4-dihydrocarbostyril, guided by the computational
protocols outlined in this guide, can provide profound insights into its chemical nature. By
combining experimental data with robust computational methods like DFT, researchers can
achieve a comprehensive understanding of its structure, vibrational and electronic properties,
and reactivity. This knowledge is not only academically significant but also holds practical value
for the pharmaceutical industry in the context of aripiprazole synthesis and the development of
novel therapeutics. The methodologies and workflows presented here offer a solid foundation
for further in-silico investigations of this important molecule and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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